Comprehensive Spectral Characterization (NMR, IR, MS) of 3-(1-Methylpyrazol-4-yl)benzaldehyde Hydrochloride: An Analytical Whitepaper
Comprehensive Spectral Characterization (NMR, IR, MS) of 3-(1-Methylpyrazol-4-yl)benzaldehyde Hydrochloride: An Analytical Whitepaper
Executive Summary
The structural validation of pharmaceutical intermediates is a foundational pillar of modern drug development. 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride (CAS: 2247106-82-5)[1][2] is a highly versatile bi-aryl building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals.
Because this compound exists as a hydrochloride salt, its electronic environment is fundamentally altered compared to its free-base counterpart. This whitepaper provides an in-depth, causally-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this molecule. By detailing the causality behind the analytical choices—such as solvent effects, ionization parameters, and vibrational shifts—this guide serves as a self-validating reference standard for analytical chemists and researchers.
Molecular Architecture & Analytical Strategy
Chemical Properties
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Chemical Name: 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde hydrochloride
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Molecular Formula: C₁₁H₁₀N₂O · HCl
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Molecular Weight: 186.21 g/mol (Free Base) + 36.46 g/mol (HCl) = 222.67 g/mol
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Monoisotopic Mass (Free Base): 186.0793 Da
The Causality of the Analytical Workflow
The presence of the hydrochloride salt dictates our entire analytical strategy. The protonation of the pyrazole's N2 nitrogen drastically decreases the molecule's solubility in non-polar solvents (e.g., CDCl₃) while simultaneously deshielding the adjacent pyrazole protons in NMR. Furthermore, the hygroscopic nature of pharmaceutical salts necessitates moisture-free IR techniques (like ATR) to prevent water bands from obscuring the critical N-H⁺ stretch.
Integrated analytical workflow for the structural validation of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: 1D NMR Acquisition
To ensure a self-validating system, DMSO-d₆ is selected over CDCl₃. DMSO-d₆ fully disrupts the crystal lattice of the HCl salt, ensuring sharp, well-resolved peaks. Furthermore, the residual water peak in DMSO-d₆ (~3.33 ppm) does not overlap with the diagnostic N-CH₃ singlet (~3.95 ppm).
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Sample Preparation: Weigh exactly 15 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to prevent proton exchange artifacts.
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Instrument Setup: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.
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¹H-NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow full relaxation of the aldehyde proton. Acquire 16 to 32 scans.
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¹³C-NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C1 of the benzene ring and C4 of the pyrazole ring).
Spectral Interpretation & Causality
The protonation of the pyrazole ring at N2 withdraws electron density from the heterocycle. Consequently, the C3-H and C5-H protons of the pyrazole ring are shifted significantly downfield compared to the free base[3].
Table 1: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Structural Causality / Notes |
| Aldehyde (CHO) | ~10.05 | s, 1H | ~193.0 | Highly deshielded due to carbonyl anisotropy. |
| Pyrazole C5-H | ~8.50 | s, 1H | ~129.0 | Downfield shift driven by N2 protonation. |
| Pyrazole C3-H | ~8.25 | s, 1H | ~138.0 | Adjacent to the N-CH₃ group[3]. |
| Benzene C2-H | ~8.15 | t, 1H | ~126.5 | Ortho to both electron-withdrawing groups. |
| Benzene C4-H, C6-H | ~7.85 - 7.95 | m, 2H | ~128.0, 131.0 | Complex multiplet due to overlapping ortho/para couplings. |
| Benzene C5-H | ~7.60 | t, 1H | ~129.5 | Meta to both substituents; least deshielded aromatic. |
| N-CH₃ | ~3.95 | s, 3H | ~39.0 | Sharp singlet; diagnostic for 1-methylpyrazoles[3]. |
| N-H⁺ (HCl) | ~11.0 - 12.0 | br s, 1H | N/A | Broad, exchangeable peak; confirms the salt form. |
Infrared (IR) Spectroscopy
Experimental Protocol: ATR-FTIR
Traditional KBr pellet methods are highly susceptible to moisture absorption, which introduces a broad O-H stretch at 3300 cm⁻¹ that can mask the critical N-H⁺ stretch of the hydrochloride salt. Attenuated Total Reflectance (ATR) FTIR circumvents this issue.
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Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect an ambient air background spectrum using 32 scans at a resolution of 4 cm⁻¹.
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Sample Application: Place 2-3 mg of the dry, solid hydrochloride powder directly onto the center of the ATR crystal.
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Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid lattice.
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Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to account for penetration depth variations at lower wavenumbers.
Spectral Interpretation & Causality
The exact position of the C=O absorption is highly diagnostic of the molecule's electronic state. While saturated aliphatic aldehydes typically show carbonyl absorptions near 1730 cm⁻¹, the conjugation of the aldehyde group to the aromatic benzene ring in this compound lowers the absorption frequency to approximately 1700–1710 cm⁻¹[4][5]. Additionally, aldehydes exhibit a unique Fermi resonance doublet for the C-H stretch[6].
Table 2: Characteristic IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| ~2500 - 2800 | Broad, Medium | N-H⁺ Stretch | Directly confirms the presence of the hydrochloride salt. |
| ~2720 & 2820 | Weak | Aldehydic C-H Stretch | Fermi doublet; uniquely diagnostic for aldehydes[5][6]. |
| ~1705 | Strong, Sharp | C=O Stretch | Lowered from 1730 cm⁻¹ due to aromatic conjugation[4][5]. |
| ~1550 - 1600 | Medium | C=C & C=N Stretch | Represents the aromatic breathing of the benzene and pyrazole rings. |
Mass Spectrometry (MS)
Experimental Protocol: LC-ESI-HRMS
To observe the intact molecular ion without thermally degrading the hydrochloride salt, soft ionization via Electrospray Ionization (ESI) is required.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (FA). The FA ensures the molecule remains fully protonated in solution.
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Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., UPLC BEH C18). Elute using a rapid gradient of Water/Acetonitrile (both buffered with 0.1% FA).
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Ionization: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to efficiently evaporate the aqueous droplets.
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Acquisition: Acquire High-Resolution Mass Spectrometry (HRMS) data in full scan mode (m/z 50–500). Trigger targeted MS/MS (Collision-Induced Dissociation) on the parent mass (m/z 187.08) using a collision energy of 20-30 eV.
Spectral Interpretation & Fragmentation Causality
In the mass spectrometer, the hydrochloride salt dissociates, and the instrument detects the protonated free base [M+H]⁺ at m/z 187.0871 .
Upon collision-induced dissociation, the molecule follows a highly conserved fragmentation pathway. First, the aldehyde group is lost via the expulsion of carbon monoxide (CO, -28 Da). Subsequently, the remaining pyrazole-containing fragment undergoes the characteristic expulsion of hydrogen cyanide (HCN, -27 Da) and the loss of molecular nitrogen (N₂, -28 Da), which are the hallmark fragmentation patterns of substituted pyrazoles[7][8].
Proposed ESI-MS/MS fragmentation pathway highlighting CO and HCN expulsion.
Table 3: Diagnostic MS/MS Fragments (ESI+)
| Exact Mass (m/z) | Formula | Mass Loss (Da) | Fragmentation Mechanism |
| 187.0871 | [C₁₁H₁₁N₂O]⁺ | 0 | Intact protonated molecular ion [M+H]⁺. |
| 159.0922 | [C₁₀H₁₁N₂]⁺ | -28.0 | Loss of Carbon Monoxide (CO) from the aldehyde group. |
| 132.0816 | [C₉H₁₀N]⁺ | -27.0 | Expulsion of Hydrogen Cyanide (HCN) from the pyrazole core[7][8]. |
| 116.0626 | [C₉H₈]⁺ | -43.0 | Loss of the N-methylazo radical/group (CH₃N₂). |
References
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2247106-82-5_CAS号:2247106-82-5_3-(1 ... - cas号查询 - Chemsrc. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen. [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 - DocBrown. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts.[Link]
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19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry - OpenStax. [Link]
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- 2. 2247106-82-5_CAS号:2247106-82-5_3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride - 化源网 [chemsrc.com]
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